molecular formula C27H30N9O16P2-3 B1215566 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate CAS No. 52301-43-6

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Cat. No.: B1215566
CAS No.: 52301-43-6
M. Wt: 798.5 g/mol
InChI Key: UEPZLIXOILSTAA-OKXKTURISA-K
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Description

6-Hydroxy-flavin adenine dinucleotide (6-hydroxy-FAD) is a modified form of flavin adenine dinucleotide (FAD), a crucial cofactor involved in various biological redox reactions. The addition of a hydroxyl group at the sixth position of the isoalloxazine ring in FAD results in 6-hydroxy-FAD, which exhibits unique biochemical properties and functions. This compound plays a significant role in the regulation of ferroptosis, a form of regulated cell death characterized by the accumulation of iron-dependent lipid peroxides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-FAD involves the hydroxylation of FAD. One common method is the enzymatic conversion of FAD to 6-hydroxy-FAD using flavokinase and FAD synthetase from Brevibacterium ammoniagenes . The process begins with the conversion of 6-hydroxy-riboflavin to the dinucleotide form, followed by purification steps to obtain the final product.

Industrial Production Methods

Industrial production of 6-hydroxy-FAD can be achieved through biotechnological methods, leveraging genetically engineered microorganisms to overexpress the necessary enzymes for FAD hydroxylation. This approach ensures a high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-FAD undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structure, which allows it to participate in redox processes and interact with different substrates.

Common Reagents and Conditions

Common reagents used in reactions involving 6-hydroxy-FAD include oxygen, NADPH, and various substrates such as p-hydroxybenzoate . The reactions typically occur under mild conditions, with the enzyme para-hydroxybenzoate hydroxylase playing a crucial role in catalyzing these processes.

Major Products Formed

The major products formed from reactions involving 6-hydroxy-FAD depend on the specific substrates and conditions used. For example, the hydroxylation of p-hydroxybenzoate by 6-hydroxy-FAD results in the formation of hydroxybenzoate derivatives .

Comparison with Similar Compounds

6-Hydroxy-FAD is unique compared to other flavin nucleotides due to its additional hydroxyl group, which imparts distinct biochemical properties. Similar compounds include:

Properties

CAS No.

52301-43-6

Molecular Formula

C27H30N9O16P2-3

Molecular Weight

798.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4,6-dioxo-3H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

InChI

InChI=1S/C27H33N9O16P2/c1-9-3-11-15(18(39)10(9)2)32-17-24(33-27(44)34-25(17)43)35(11)4-12(37)19(40)13(38)5-49-53(45,46)52-54(47,48)50-6-14-20(41)21(42)26(51-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,19-21,26,37-38,40-42H,4-6H2,1-2H3,(H,45,46)(H,47,48)(H2,28,29,30)(H2,33,34,43,44)/p-3/t12-,13+,14+,19-,20+,21+,26+/m0/s1

InChI Key

UEPZLIXOILSTAA-OKXKTURISA-K

Isomeric SMILES

CC1=C(C(=O)C2=NC3=C(N=C(NC3=O)[O-])N(C2=C1)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C

SMILES

CC1=C(C(=O)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C

Canonical SMILES

CC1=C(C(=O)C2=NC3=C(N=C(NC3=O)[O-])N(C2=C1)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C

Synonyms

6-hydroxy-FAD
6-OH-FAD

Origin of Product

United States

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